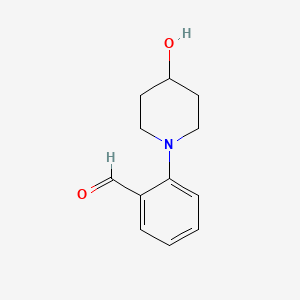

2-(4-Hydroxypiperidin-1-yl)benzaldehyde

説明

2-(4-Hydroxypiperidin-1-yl)benzaldehyde (CAS 291545-00-1) is a benzaldehyde derivative substituted with a 4-hydroxypiperidine moiety at the ortho position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.253 g/mol and a density of 1.204 g/cm³. Key physical properties include a boiling point of 379.5 °C and a flash point of 183.3 °C, reflecting its thermal stability. The compound’s polar surface area (PSA) is 40.54 Ų, and its LogP value of 1.525 suggests moderate lipophilicity, balancing solubility in both aqueous and organic phases.

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13/h1-4,9,11,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZXWZKDOMWEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602070 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291545-00-1 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Table 1: Key Structural and Physical Comparisons

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : The absence of a hydroxyl group in 2-(piperidin-1-yl)benzaldehyde increases LogP (~2.1 vs. 1.52), favoring membrane permeability but reducing water solubility.

- Synthetic Accessibility : 4-(4-Methylpiperazin-1-yl)benzaldehyde achieves higher yields (60–75%) under optimized conditions (e.g., solvent/base selection), whereas sulfonated analogs like 2-[(4-hydroxypiperidin-1-yl)sulfonyl]benzaldehyde show lower yields (~20%) due to steric and electronic challenges.

Derivatives with Heterocyclic or Halogen Modifications

Pyridine-Based Analogues

Compounds such as trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde () replace the piperidine ring with a pyridinylvinyl group. Such derivatives are often used in coordination chemistry or as fluorescent probes.

Halogenated Derivatives

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 1443312-21-7) incorporates a fluorine atom and a methylated piperidine.

Sulfonated and Nitrile Analogues

- 2-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzaldehyde: The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. However, its synthesis yield is low (20%) compared to non-sulfonated analogs.

- 2-(4-Methylpiperidin-1-yl)benzonitrile (CAS 158115-67-4): Replacement of the aldehyde with a nitrile group shifts reactivity toward nucleophilic additions (e.g., forming amines or tetrazoles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。